7-Ketocholesterol 7-Ketocholesterol 7-ketocholesterol is a cholestanoid that consists of cholesterol bearing an oxo substituent at position 7. It has a role as a neuroprotective agent. It is a 3beta-sterol, a cholestanoid, a 7-oxo steroid and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol.
7-Ketocholesterol is a natural product found in Cliona copiosa, Costus tonkinensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 566-28-9
VCID: VC20807775
InChI: InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Molecular Formula: C27H44O2
Molecular Weight: 400.6 g/mol

7-Ketocholesterol

CAS No.: 566-28-9

Cat. No.: VC20807775

Molecular Formula: C27H44O2

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

7-Ketocholesterol - 566-28-9

Specification

Description 7-ketocholesterol is a cholestanoid that consists of cholesterol bearing an oxo substituent at position 7. It has a role as a neuroprotective agent. It is a 3beta-sterol, a cholestanoid, a 7-oxo steroid and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a cholesterol.
7-Ketocholesterol is a natural product found in Cliona copiosa, Costus tonkinensis, and other organisms with data available.
CAS No. 566-28-9
Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Standard InChI InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1
Standard InChI Key YIKKMWSQVKJCOP-ABXCMAEBSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Appearance Assay:≥98%A crystalline solid

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